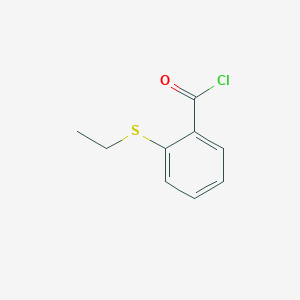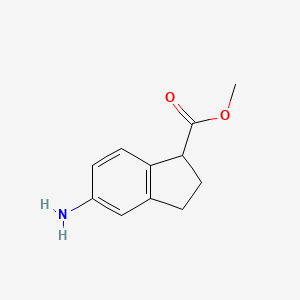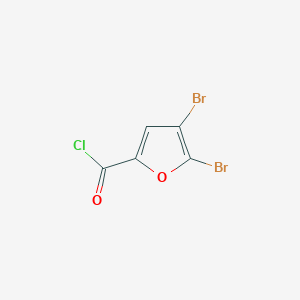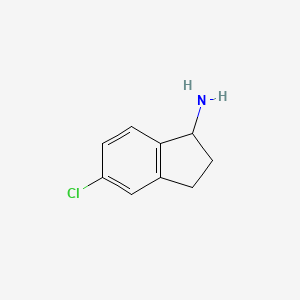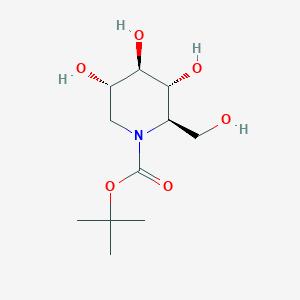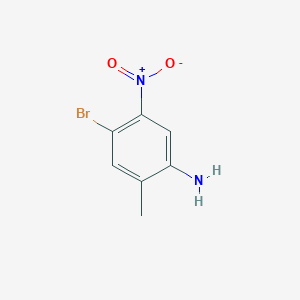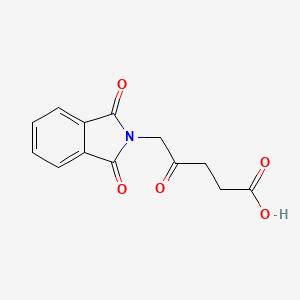
Ácido 5-(1,3-dioxoisoindolin-2-il)-4-oxopentanoico
Descripción general
Descripción
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid: is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a pentanoic acid chain
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be used in organic synthesis and material science.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid have shown promise in the treatment of diseases such as cancer and inflammation. Their ability to modulate specific biological pathways makes them valuable in drug discovery and development.
Industry
Industrially, this compound is used in the production of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
Target of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of Action
Some isoindoline-1,3-dione derivatives have shown significant anticancer activity against various cancer cell lines .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Análisis Bioquímico
Biochemical Properties
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytokines in cancer cells . The compound’s interaction with enzymes such as GABA transaminase suggests its potential in modulating neurotransmitter levels . Additionally, its binding to proteins involved in cell signaling pathways highlights its role in regulating cellular functions .
Cellular Effects
The effects of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of cancer cells by modulating cytokine levels . It also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, its impact on cellular metabolism includes altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
At the molecular level, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its interaction with GABA transaminase results in the inhibition of this enzyme, thereby affecting neurotransmitter levels . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing seizure activity in epilepsy models . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, its interaction with GABA transaminase affects the metabolism of neurotransmitters . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pentanoic acid chain. The reaction conditions often include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts: Acid or base catalysts may be employed to facilitate the condensation reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, depending on the specific reagents and desired reaction rate.
Industrial Production Methods
In an industrial setting, the production of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione moiety but lacks the pentanoic acid chain.
Phthalimide: Another compound with a similar core structure but different functional groups.
Succinimide: Contains a similar dione structure but with a different ring system.
Uniqueness
What sets 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid apart is its combination of the isoindoline-1,3-dione moiety with a pentanoic acid chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROQTJRDINLHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567539 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92632-81-0 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
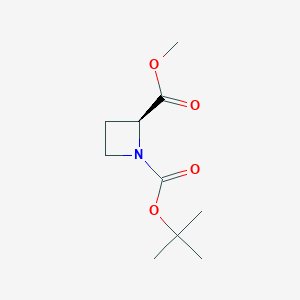
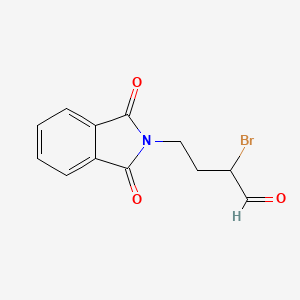
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)

